tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
CAS No.: 1353946-56-1
Cat. No.: VC6058532
Molecular Formula: C16H26N4O3S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353946-56-1 |
|---|---|
| Molecular Formula | C16H26N4O3S |
| Molecular Weight | 354.47 |
| IUPAC Name | tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)17-11-6-8-20(9-7-11)12-10-13(22-4)19-14(18-12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21) |
| Standard InChI Key | DNPNLCDOHJPZGV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)OC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The compound’s systematic IUPAC name is tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate, with a molecular formula of and a molecular weight of 368.5 g/mol . Key identifiers include the CAS number 1353958-76-5 and PubChem CID 66570052 . The SMILES string CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC delineates its connectivity, highlighting the pyrimidine ring (positions 2 and 6 substituted with methylthio and methoxy groups), piperidine scaffold, and tert-butyl carbamate .
Structural Analysis
The molecule’s architecture combines three pharmacologically relevant motifs:
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Pyrimidine Core: The 6-methoxy-2-(methylthio)pyrimidine moiety contributes electronic diversity, with the methoxy group enhancing solubility and the methylthio group enabling potential thiol-mediated interactions.
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that often serves as a conformational stabilizer in bioactive molecules, potentially influencing target binding.
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tert-Butyl Carbamate: A sterically bulky protecting group that modulates reactivity and bioavailability, commonly used in prodrug strategies .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound are scarce, analogous syntheses typically involve sequential functionalization:
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Pyrimidine Ring Formation: A Biginelli-like condensation or cyclization reaction to construct the 2,4,6-trisubstituted pyrimidine.
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Piperidine Incorporation: Nucleophilic substitution or reductive amination to attach the piperidine ring to the pyrimidine.
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Carbamate Installation: Reaction of the piperidine’s secondary amine with tert-butyl carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) .
Each step requires optimization of catalysts, solvents, and temperatures to maximize yield and purity. For instance, the steric bulk of the tert-butyl group may necessitate prolonged reaction times or elevated temperatures during carbamate formation .
Reactivity Profile
The compound’s reactivity is influenced by:
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Steric Effects: The tert-butyl group hinders nucleophilic attacks at the carbamate carbonyl, enhancing stability under physiological conditions .
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Electronic Properties: Electron-withdrawing substituents on the pyrimidine ring (e.g., methylthio) may activate the ring for electrophilic substitution or metal-catalyzed cross-coupling.
| Feature | Analog Compound | Activity |
|---|---|---|
| Pyrimidine derivative | 5-Fluorouracil | Anticancer (thymidylate synthase inhibition) |
| Piperidine scaffold | Fentanyl derivatives | Opioid receptor agonism |
| Carbamate linkage | Rivastigmine | Acetylcholinesterase inhibition |
The combination of these motifs in tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate positions it as a candidate for targeting enzymes or receptors requiring both aromatic and aliphatic interactions.
Hypothesized Mechanisms
While direct mechanism-of-action data are unavailable, plausible targets include:
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Kinases: Pyrimidine derivatives often inhibit ATP-binding pockets due to π-π stacking with conserved phenylalanine residues.
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GPCRs: Piperidine-containing compounds frequently modulate G protein-coupled receptors, such as serotonin or dopamine receptors.
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Epigenetic Regulators: Methylthio groups may interfere with S-adenosylmethionine-dependent methyltransferases.
Comparative Analysis with Structural Analogues
The compound’s uniqueness lies in its hybrid structure:
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Compared to 5-fluorouracil, the piperidine and carbamate groups may reduce gastrointestinal toxicity by limiting rapid systemic absorption.
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Unlike rivastigmine, the methylthio group could enhance blood-brain barrier penetration, potentially benefiting CNS-targeted therapies.
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